N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-25-18-10-11-27-13-16(18)17(24-25)12-23-22(26)21-14-6-2-4-8-19(14)28-20-9-5-3-7-15(20)21/h2-9,21H,10-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKWYJGOLYPLIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-9H-xanthene-9-carboxamide typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the xanthene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. For instance, the use of anhydrous conditions and inert atmospheres can be essential to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The optimization of reaction parameters, such as pressure and temperature, is critical to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Functionalization Reactions
The compound undergoes post-synthetic modifications to enhance bioactivity or solubility:
2.1. Methylation and Alkylation
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Methylation : Treatment with methyl iodide (MeI) and cesium carbonate in dioxane selectively targets the pyrazole’s nitrogen or hydroxyl groups, yielding derivatives with improved metabolic stability .
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Triflation : Reaction with triflic anhydride (TfO) introduces a triflate group at the hydroxyl position, enabling further Pd-catalyzed cross-coupling reactions .
2.2. Palladium-Catalyzed Couplings
Triflate intermediates participate in Suzuki , Heck , and Sonogashira reactions :
Biological Activity-Driven Reactions
The compound’s apoptosis-inducing activity is enhanced through structural modifications:
3.1. Hydroxylation and Epoxidation
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Hydroxylation : Oxidation with HO under alkaline conditions introduces hydroxyl groups, improving water solubility.
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Epoxidation : Reaction with m-CPBA forms epoxide intermediates, which undergo ring-opening reactions with nucleophiles (e.g., amines).
3.2. ESIPT (Excited-State Intramolecular Proton Transfer)
The 5-hydroxy group participates in ESIPT, leading to dual fluorescence emission (λ = 450 nm and 550 nm) in solvents like methanol or DMSO . This property is critical for bioimaging applications.
4.1. Acid/Base Hydrolysis
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Acidic Conditions (HCl, 1M): The amide bond hydrolyzes to regenerate xanthene-9-carboxylic acid and pyrazole-methylamine.
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Basic Conditions (NaOH, 1M): Degradation products include sodium xanthenate and pyrazole fragments.
4.2. Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, with mass loss corresponding to CO and NH evolution.
Analytical Characterization Techniques
Scientific Research Applications
Molecular Formula
The molecular formula for N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-9H-xanthene-9-carboxamide is C19H18N4O2.
Structural Features
The compound features:
- A xanthene core , which is known for its fluorescence properties.
- A pyrazole ring , which contributes to its biological activity.
- A carboxamide group , enhancing its solubility and reactivity.
Synthetic Routes
The synthesis typically involves multiple steps:
- Preparation of the pyrazole ring through cyclization of appropriate precursors.
- Formation of the xanthene core using methods such as Friedel-Crafts alkylation or acylation.
- Amide bond formation using coupling reagents like EDCI or DCC in the presence of a base.
Characterization Techniques
The compound can be characterized using:
- Nuclear Magnetic Resonance (NMR) : For structural elucidation.
- Mass Spectrometry (MS) : To confirm molecular weight.
- Infrared Spectroscopy (IR) : To identify functional groups.
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to new compounds with desirable properties.
Biology
This compound is being investigated as a fluorescent probe due to the inherent fluorescence of the xanthene moiety. Its potential applications include:
- Cell imaging : Utilizing its fluorescence properties for tracking cellular processes.
- Biomolecular interaction studies : Understanding interactions with biomolecules such as proteins and nucleic acids.
Medicine
Research has highlighted its potential therapeutic properties:
- Anticancer Activity : Studies indicate significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in A549 lung cancer cells with an IC50 value around 10 µM. The mechanism involves activation of caspase pathways .
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cells |
| Anti-inflammatory | Potential to inhibit inflammatory pathways |
| Enzyme Inhibition | Modulates activity of specific enzymes |
Material Science
In material science, this compound is explored for developing new materials with specific optical or electronic properties. Its ability to form stable complexes can be utilized in creating sensors or photonic devices.
Case Study 1: Anticancer Research
A study published in 2019 demonstrated that this compound exhibited significant cytotoxicity against multiple cancer cell lines. The compound was tested on A549 cells and showed a dose-dependent decrease in viability .
Case Study 2: Fluorescent Probes
Research conducted on the use of this compound as a fluorescent probe highlighted its effectiveness in live-cell imaging. The unique fluorescence properties allowed researchers to visualize cellular dynamics in real-time .
Mechanism of Action
The mechanism of action of N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in molecular features and properties:
*Note: Molecular weight calculated based on formula C₂₃H₂₂N₄O₂.
Key Comparisons:
Structural Complexity vs. Simplicity: The target compound’s pyrano-pyrazole-xanthene architecture is more complex than simpler pyrazole-carboxamides (e.g., compound in ), which may influence solubility and synthetic accessibility.
Functional Group Variations :
- The trifluoromethylpyridine group in ’s compound enhances lipophilicity and metabolic stability compared to the target’s methyl group .
- Dimedone-derived xanthenes () feature ketone groups absent in the target, which could alter redox properties or hydrogen-bonding capacity .
Synthetic Routes: Pyrano-pyrazole intermediates (e.g., {1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methanamine hydrochloride in ) are key precursors for the target compound, whereas acridine derivatives require multi-step alkylation and cyclization .
Biological Potential: Acridine-carboxamides () show DNA-binding activity due to their planar structure, suggesting the target compound’s xanthene moiety might exhibit similar behavior but with distinct selectivity .
Biological Activity
N-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-9H-xanthene-9-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This compound exhibits its biological activity primarily through interactions with various G protein-coupled receptors (GPCRs) and enzyme inhibition . These pathways are crucial for mediating cellular responses to hormones and neurotransmitters.
GPCR Interaction
Research indicates that this compound may modulate GPCR signaling pathways. GPCRs play a significant role in numerous physiological processes including sensory perception and immune response regulation. For instance, compounds similar to xanthene derivatives have been shown to activate or inhibit specific GPCRs leading to downstream effects such as increased intracellular calcium levels or altered adenylate cyclase activity .
Antioxidant Activity
Studies have demonstrated that this compound possesses significant antioxidant properties. This activity is essential for protecting cells from oxidative stress and may contribute to its therapeutic potential in diseases characterized by oxidative damage.
Anticancer Properties
Preliminary investigations suggest that this compound may exhibit anticancer effects. In vitro studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The compound's ability to inhibit tumor growth in various models highlights its potential as an anticancer agent .
Neuroprotective Effects
Recent research has also pointed towards neuroprotective effects associated with this compound. It appears to mitigate neuronal cell death induced by excitotoxicity and oxidative stress, suggesting a possible application in neurodegenerative disorders such as Alzheimer's disease .
Case Studies
| Study | Findings | |
|---|---|---|
| In vitro study on cancer cell lines | Induced apoptosis in breast and lung cancer cells | Supports potential use as an anticancer agent |
| Oxidative stress model | Reduced reactive oxygen species (ROS) levels | Indicates strong antioxidant activity |
| Neuroprotection assay | Prevented neuronal death in models of excitotoxicity | Suggests utility in neurodegenerative diseases |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
